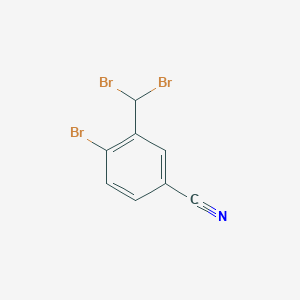

4-Bromo-3-(dibromomethyl)benzonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-3-(dibromomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br3N/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQLVABPXBLYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(Br)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579940 | |

| Record name | 4-Bromo-3-(dibromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160313-49-5 | |

| Record name | 4-Bromo-3-(dibromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Intermediate Derivatization for 4-Bromo-3-(dibromomethyl)benzonitrile

The successful synthesis of this compound is critically dependent on the efficient preparation of its immediate precursor, 4-bromo-3-methylbenzonitrile (B1271910). This stage involves the assembly of the core aromatic structure with the required substituents in the correct orientation.

Synthesis of Aryl Bromide-Substituted Benzonitrile (B105546) Frameworks

The creation of benzonitrile frameworks bearing an aryl bromide is a foundational step in organic synthesis. Various methods exist for the introduction of cyano and bromo groups onto a benzene (B151609) ring. For the specific precursor, 4-bromo-3-methylbenzonitrile, a common strategy would involve a multi-step sequence starting from a readily available substituted aniline, such as m-toluidine (B57737) (3-methylaniline).

A plausible synthetic route could begin with the bromination of m-toluidine. Due to the ortho-, para-directing nature of the amino group, direct bromination would yield a mixture of products. A more controlled approach involves protecting the amino group as an acetanilide (B955) to moderate its activating effect and direct bromination to the para position. Following bromination, the amino group can be diazotized with nitrous acid and subsequently converted to the nitrile functionality via a Sandmeyer reaction using a copper(I) cyanide salt.

Alternative strategies include the cyanation of a pre-existing aryl bromide. For instance, starting with 1,4-dibromo-2-methylbenzene, a selective nucleophilic substitution or a transition-metal-catalyzed cyanation could potentially replace one of the bromine atoms with a nitrile group, although achieving high regioselectivity can be challenging. The use of reagents like Ceric Ammonium (B1175870) Nitrate (CAN) in dimethylformamide (DMF) has been reported as a cost-effective method for the cyanation of aryl bromides. rsc.org

Introduction of Methyl and Halomethyl Functionalities

The key precursor for the final bromination step is 4-bromo-3-methylbenzonitrile. nbinno.com The synthesis of this intermediate establishes the necessary arrangement of the bromo, methyl, and cyano groups on the benzene ring. As described in the previous section, the methyl group is often incorporated from the initial starting material (e.g., toluene (B28343) or toluidine derivatives) before the introduction of the bromo and cyano functionalities.

Once 4-bromo-3-methylbenzonitrile is obtained, the subsequent transformation involves the conversion of the methyl group into a halomethyl group. The reaction to form this compound proceeds through a monobrominated intermediate, 4-bromo-3-(bromomethyl)benzonitrile (B1339099). This intermediate is itself a halomethyl-functionalized compound and is formed during the radical bromination process. By controlling the stoichiometry of the brominating agent, it is possible to isolate this monobrominated species, although the target of the synthesis is the dibrominated product.

Regioselective Benzylic Bromination Protocols for Dibromomethyl Formation

The conversion of the methyl group in 4-bromo-3-methylbenzonitrile to a dibromomethyl group is achieved through a regioselective benzylic bromination. This transformation specifically targets the C-H bonds of the carbon atom adjacent to the aromatic ring, known as the benzylic position. libretexts.org

Radical-Mediated Halogenation

Benzylic bromination is a classic example of a free-radical chain reaction. organic-chemistry.org The high regioselectivity for the benzylic position is attributed to the relative weakness of the benzylic C-H bonds. libretexts.org Homolytic cleavage of a benzylic C-H bond results in the formation of a benzyl (B1604629) radical, which is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This inherent stability of the benzylic radical intermediate directs the halogenation to this specific site. libretexts.orgchemistrysteps.com

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic and allylic brominations. chadsprep.comnumberanalytics.com Its primary advantage is its ability to provide a low, constant concentration of elemental bromine (Br₂) and bromine radicals (Br•) throughout the reaction. libretexts.orgyoutube.com This is crucial for favoring the radical substitution pathway over competing reactions, such as electrophilic aromatic substitution on the electron-rich benzene ring, which would occur at higher bromine concentrations. chadsprep.com

The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, in which NBS is only sparingly soluble. organic-chemistry.orgkoreascience.kr The mechanism begins with an initiation step, followed by a self-sustaining propagation cycle.

Initiation: The reaction is initiated by the formation of a small number of bromine radicals, typically through the action of a radical initiator. chemistrysteps.com

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic position of 4-bromo-3-methylbenzonitrile, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr). chemistrysteps.com

The HBr produced reacts with NBS to generate a molecule of Br₂. libretexts.org

The benzyl radical then reacts with a Br₂ molecule to form the brominated product (4-bromo-3-(bromomethyl)benzonitrile) and a new bromine radical, which continues the chain.

To achieve dibromination, a second sequence of these propagation steps occurs on the now-formed 4-bromo-3-(bromomethyl)benzonitrile to yield this compound. This requires the use of at least two equivalents of NBS.

To start the radical chain reaction, an external source of radicals, known as an initiator, is required. numberanalytics.com These substances readily decompose under heat or UV light to generate free radicals. numberanalytics.com

Azo Compounds (AIBN): 2,2'-Azobis(isobutyronitrile) (AIBN) is a widely used radical initiator. koreascience.krresearchgate.net Upon gentle heating (typically 70-85 °C), it undergoes thermal decomposition, eliminating a stable molecule of nitrogen gas (N₂) to produce two 2-cyano-2-propyl radicals. youtube.comlibretexts.org These radicals are effective at initiating the bromination chain by reacting with trace HBr or Br₂ to generate the necessary bromine radicals. organic-chemistry.org AIBN is popular because its decomposition rate is largely unaffected by the solvent and it avoids the side reactions sometimes associated with peroxide initiators. libretexts.org

Peroxides (Dibenzoyl Peroxide): Organic peroxides, such as dibenzoyl peroxide (BPO), also serve as excellent thermal radical initiators. The O-O bond in peroxides is weak and cleaves homolytically upon heating to form two carboxyl radicals. youtube.com These can then lose a molecule of carbon dioxide to form phenyl radicals, which subsequently initiate the chain reaction by abstracting a hydrogen or reacting with NBS. Peroxides can be used as an alternative to AIBN to initiate the benzylic bromination process. libretexts.org

Data Tables

Table 1: Representative Reaction for Dibromination of 4-Bromo-3-methylbenzonitrile

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Starting Material | 4-Bromo-3-methylbenzonitrile | Substrate for benzylic bromination |

| Brominating Agent | N-Bromosuccinimide (NBS) (≥ 2.0 equivalents) | Provides a low concentration of Br₂ for radical substitution |

| Radical Initiator | 2,2'-Azobis(isobutyronitrile) (AIBN) (catalytic amount) | Initiates the radical chain reaction upon heating |

| Solvent | Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene | Inert solvent for the radical reaction |

| Energy Source | Heat (Reflux) or UV light | Promotes the decomposition of the initiator and propagation of the reaction |

| Major Product | This compound | Target compound |

Photochemical Activation in Halogenation Processes

Photochemical activation is a key strategy for initiating the halogenation of the methyl group in 4-bromo-3-methylbenzonitrile. This process typically involves the use of a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator and light. pearson.comchemistrysteps.comchadsprep.com The reaction proceeds via a free-radical chain mechanism. pearson.comchemistrysteps.com

The initiation step involves the homolytic cleavage of the bromine source under light to generate bromine radicals. pearson.com These radicals then abstract a hydrogen atom from the benzylic methyl group of 4-bromo-3-methylbenzonitrile. This abstraction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. pearson.comchemistrysteps.commasterorganicchemistry.com The benzylic radical then reacts with a bromine molecule (Br₂) to form the monobrominated product and another bromine radical, propagating the chain reaction. pearson.com Further reaction with bromine radicals can lead to the formation of the desired this compound.

Continuous flow photochemical reactors have been shown to be effective for such benzylic brominations, offering precise control over reaction parameters and enhancing safety. researchgate.net

Direct Bromination with Elemental Bromine

Direct bromination using elemental bromine (Br₂) is another viable method for the synthesis of this compound from 4-bromo-3-methylbenzonitrile. nih.govgoogle.com This reaction is also typically carried out under conditions that favor free-radical halogenation, such as in the presence of heat or UV light. pearson.commasterorganicchemistry.com

The mechanism is similar to that of photochemical bromination with NBS, involving the formation of bromine radicals that selectively abstract benzylic hydrogens. pearson.commasterorganicchemistry.com The use of elemental bromine allows for a more direct route to the dibrominated product, although it may require careful control of stoichiometry to achieve the desired level of bromination and avoid side reactions. google.com The reaction is often performed in an inert solvent, such as carbon tetrachloride or chlorobenzene (B131634). google.comrsc.org

Optimization of Reaction Parameters and Mechanistic Considerations

The efficiency and selectivity of the bromination of 4-bromo-3-methylbenzonitrile to this compound are highly dependent on several reaction parameters.

Key Optimization Parameters:

| Parameter | Effect on Reaction |

| Brominating Agent | The choice between agents like NBS and elemental bromine can influence selectivity and reaction conditions. chadsprep.comgoogle.com |

| Initiator | Radical initiators like AIBN (2,2'-azobisisobutyronitrile) or UV light are crucial for initiating the radical chain reaction. rsc.orggoogle.com |

| Solvent | Inert solvents like carbon tetrachloride or chlorobenzene are commonly used to facilitate the reaction. google.comrsc.org |

| Temperature | Temperature control is important for managing reaction rate and preventing unwanted side reactions. |

| Stoichiometry | The molar ratio of the brominating agent to the starting material is critical for achieving the desired degree of bromination (mono- vs. di-bromination). google.comgoogle.com |

Mechanistically, the reaction proceeds through a free-radical chain reaction. The stability of the intermediate benzylic radical, which is resonance-stabilized by the aromatic ring, is the driving force for the high regioselectivity of the bromination at the benzylic position. pearson.comchemistrysteps.comlibretexts.org The electron-withdrawing nature of the nitrile and bromo substituents on the aromatic ring can also influence the reactivity of the benzylic position.

Post-Synthetic Modifications and Functional Group Interconversions

The presence of multiple reactive functional groups—the dibromomethyl group, the nitrile group, and the aryl bromide—makes this compound a versatile intermediate for further synthetic transformations.

Reduction of Halomethyl Groups (e.g., to hydroxymethyl)

The dibromomethyl group can be converted to other functional groups. For instance, it can be hydrolyzed to an aldehyde, which can then be reduced to a hydroxymethyl group. A common method for the reduction of the corresponding aldehyde, 4-bromo-3-formylbenzonitrile, to 4-bromo-3-(hydroxymethyl)benzonitrile (B1373430) involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol. chemicalbook.com

This transformation is significant as it introduces a new functional group that can participate in a different set of chemical reactions, thereby expanding the synthetic utility of the molecule.

Nitrile Group Transformations (e.g., hydrolysis, reduction)

The nitrile group in this compound can undergo various transformations. One of the most common reactions is hydrolysis, which can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.com This hydrolysis can be catalyzed by either acid or base. lumenlearning.comrsc.org

Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates nucleophilic attack by water. lumenlearning.com In basic conditions, a hydroxide (B78521) ion can directly attack the electrophilic carbon of the nitrile. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions Involving Aryl Bromides

The aryl bromide moiety of this compound is a key functional group for participating in palladium-catalyzed cross-coupling reactions. ossila.comnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

Examples of Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partners | Catalyst System |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids/esters | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.govyoutube.comyoutube.com |

| Heck-Mizoroki Reaction | Alkenes | Palladium catalyst (e.g., Pd(OAc)₂) and a base. wikipedia.orgorganic-chemistry.orgnih.gov |

These reactions allow for the introduction of a wide range of substituents at the 4-position of the benzonitrile ring, making this compound a valuable building block in the synthesis of complex organic molecules. researchgate.netresearchgate.net The choice of catalyst, ligands, base, and solvent is crucial for the success of these coupling reactions. rsc.orgmdpi.comuwindsor.ca

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of 4-Bromo-3-(dibromomethyl)benzonitrile is dominated by bands arising from its key functional groups: the nitrile (C≡N) group and the carbon-bromine (C-Br) bonds.

Nitrile (C≡N) Stretching: The nitrile group gives rise to a very characteristic and intense absorption band in the IR spectrum. researchgate.net For aromatic nitriles, this stretching vibration typically appears in the range of 2240–2220 cm⁻¹. spectroscopyonline.com This band is often sharp and easily identifiable, making it a reliable marker for the presence of the nitrile functionality. libretexts.org In a detailed study of the structurally similar compound 4-Bromo-3-methylbenzonitrile (B1271910) (4B3MBN), the C≡N stretching vibration was observed in the FT-IR spectrum at 2217 cm⁻¹ and in the FT-Raman spectrum at 2338 cm⁻¹. orientjchem.org

Carbon-Bromine (C-Br) Vibrations: The vibrations associated with the C-Br bonds occur at lower frequencies due to the heavier mass of the bromine atom. C-Br stretching vibrations for aromatic bromides are typically found in the 1129–480 cm⁻¹ region. orientjchem.orglibretexts.org For the 4B3MBN molecule, strong vibrations involving the C-Br moiety were identified in the Raman spectrum at 254 cm⁻¹ and 522 cm⁻¹, and calculated to be in the range of 135-361 cm⁻¹. orientjchem.org The dibromomethyl group (-CHBr₂) would also contribute to this region with its own stretching and bending modes.

The table below summarizes the expected characteristic vibrational frequencies for this compound, based on data from similar compounds. spectroscopyonline.comorientjchem.orglibretexts.org

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Expected Appearance for this compound |

| Aromatic C-H Stretch | 3100-3000 | Weak to medium |

| Nitrile (C≡N) Stretch | 2240-2220 | Sharp, strong |

| Aromatic C-C Stretch (in-ring) | 1600-1400 | Medium to weak, multiple bands |

| C-Br Stretch (Aromatic) | 690-515 | Medium to strong |

| C-Br Stretch (Aliphatic) | 650-510 | Medium to strong |

To achieve an unambiguous assignment of all vibrational bands in the IR and Raman spectra, a Normal Coordinate Analysis (NCA) is often performed. NCA is a computational method that models the vibrational motions of a molecule. researchgate.net The analysis calculates the theoretical vibrational frequencies and describes the nature of each normal mode of vibration.

The Potential Energy Distribution (PED) is calculated as part of the NCA and provides a quantitative breakdown of how different internal coordinates (like bond stretches, angle bends, and torsions) contribute to each normal mode. nih.gov A PED value greater than 10% is generally considered significant. researchgate.net For example, in the analysis of 4B3MBN, the band at 2217 cm⁻¹ was assigned with high confidence to the C≡N stretch because the PED showed a very high contribution (e.g., >80%) from the C≡N stretching coordinate. orientjchem.orgresearchgate.net This level of detailed analysis helps to resolve ambiguities, especially in the complex fingerprint region of the spectrum where many vibrational modes overlap.

For solid samples like this compound, IR spectra are commonly recorded using either the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method.

KBr Pellet Method: This traditional transmission technique involves finely grinding a small amount of the solid sample with spectroscopic grade KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam passes. kindle-tech.comqd-europe.com This method can yield high-quality spectra with good resolution and sensitivity, making it suitable for identifying weak absorption bands. qd-europe.comresearchgate.net However, the process is labor-intensive, and the hygroscopic nature of KBr can introduce interfering water bands into the spectrum. kindle-tech.comresearchgate.net

Attenuated Total Reflectance (ATR-IR): ATR is a more modern and convenient technique that requires minimal sample preparation. kindle-tech.com The solid sample is simply placed in direct contact with a high-refractive-index crystal (often diamond or zinc selenide). The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, and absorption is measured. kindle-tech.com ATR is fast, versatile, and suitable for a wide range of sample types, but may have lower sensitivity for very thin films or trace components compared to the KBr method. kindle-tech.comkindle-tech.com

| Feature | KBr Pellet Method | Attenuated Total Reflectance (ATR) Method |

| Sample Preparation | Grinding and pressing with KBr powder required. kindle-tech.com | Minimal; sample placed directly on the crystal. kindle-tech.com |

| Measurement Principle | Transmission kindle-tech.com | Internal Reflectance (Evanescent Wave) kindle-tech.com |

| Speed | Time-consuming kindle-tech.com | Fast and convenient kindle-tech.com |

| Sensitivity | Generally higher, good for trace analysis. qd-europe.com | Slightly less sensitive for thin films. kindle-tech.com |

| Versatility | Best for grindable solids. kindle-tech.com | Excellent for solids, liquids, and gels. kindle-tech.com |

| Potential Issues | Moisture absorption by KBr, pressure-induced changes. kindle-tech.comresearchgate.net | Band distortions may require spectral correction. qd-europe.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λₘₐₓ) corresponds to the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π → π* transitions within the substituted benzene (B151609) ring. The presence of the bromine atoms (auxochromes) and the nitrile group (a chromophore) on the benzene ring influences the position and intensity of these absorption bands. Halogen substituents and the nitrile group typically cause a bathochromic shift (a shift to longer wavelengths) of the primary benzene absorption bands.

For reference, the table below shows typical UV absorption data for related compounds.

| Compound | Solvent | λₘₐₓ (nm) | Molar Extinction Coefficient (ε) |

| Benzonitrile (B105546) | Ethanol | 224, 271, 280 | 13000, 1000, 800 |

| 4-Bromobenzonitrile | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Insights into Electronic Transitions and Conjugation

A thorough review of scientific literature and chemical databases reveals a significant gap in the experimental and theoretical analysis of the electronic properties of this compound. Specific data regarding its electronic transitions, such as those typically studied by UV-Vis or fluorescence spectroscopy, are not publicly available.

The electronic behavior of benzonitrile derivatives is governed by π → π* and n → π* transitions associated with the aromatic ring and the nitrile group. The extent of conjugation and the position of absorption maxima are highly sensitive to the nature and position of substituents on the benzene ring. In the case of this compound, the presence of electron-withdrawing bromine atoms and the dibromomethyl group would be expected to induce bathochromic (red shifts) or hypsochromic (blue shifts) shifts in the absorption spectra compared to unsubstituted benzonitrile. The halogens can participate in resonance while also being inductively electron-withdrawing, creating a complex electronic environment.

However, without experimental spectra or computational studies (such as Time-Dependent Density Functional Theory, TD-DFT), any discussion of the specific electronic transitions, molar absorptivity, or the precise effects of the substituents on the conjugation of this particular molecule would be purely speculative. No published research detailing the HOMO-LUMO gap, oscillator strengths, or transition energies for this compound could be identified.

X-ray Diffraction (XRD) for Solid-State Structural Analysis

As of the current date, a crystal structure for this compound has not been deposited in crystallographic databases, nor has its single-crystal X-ray diffraction analysis been reported in peer-reviewed literature. Consequently, definitive data on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions are not available.

X-ray diffraction is the definitive method for elucidating the three-dimensional structure of a molecule in the solid state. Such an analysis would provide precise coordinates for each atom, confirming the molecular geometry and revealing details about the crystal packing. For this molecule, key structural questions that could be answered by XRD include:

The precise C-Br and C-C bond lengths and the C-C-C bond angles of the benzene ring.

The rotational conformation (torsion angles) of the dibromomethyl group relative to the plane of the aromatic ring.

The intermolecular interactions, such as potential halogen bonding (Br···N or Br···Br) or C-H···N hydrogen bonding, which dictate the crystal packing arrangement.

Without experimental XRD data, these structural parameters remain undetermined.

Theoretical Investigations and Computational Chemistry

Quantum Chemical Calculations: Density Functional Theory (DFT)

No specific DFT studies for 4-Bromo-3-(dibromomethyl)benzonitrile were found in the available scientific literature. Consequently, data for the subsections below cannot be provided.

Information regarding the optimized molecular geometry, bond lengths, bond angles, and calculations of energetic stability for this compound is not available in published research.

There are no available computational predictions for the Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, or Ultraviolet-Visible (UV-Vis) spectra of this compound based on theoretical calculations.

Analysis of Electron Density and Bonding Characteristics

No literature was found that details the analysis of the electron density and bonding characteristics for this specific molecule. Therefore, no information can be presented for the following subsections.

No studies containing Molecular Electrostatic Potential (MEP) maps for this compound are available.

There is no published Natural Bond Orbital (NBO) analysis focusing on the intermolecular charge transfer or other electronic properties of this compound.

No research applying the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the bonding topology of this compound has been found.

Non-Covalent Interactions in this compound Systems

Non-covalent interactions are crucial in determining the supramolecular architecture and crystal packing of molecules. For this compound, several types of non-covalent interactions are expected to be significant, including halogen bonding, π-stacking, and weak hydrogen bonds.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, both the bromine atom on the aromatic ring and the bromine atoms in the dibromomethyl group can participate in halogen bonding.

Theoretical studies on other brominated organic molecules have shown that Br···Br contacts shorter than the sum of their van der Waals radii (3.70 Å) play a significant role in their crystal packing. nih.gov For a series of dibromomethyl- and bromomethyl-substituted benzenes and naphthalenes, Br···Br contacts were found to be dominant in the crystal packing. nih.gov These interactions can be classified as Type I (C-Br···Br-C angle ≈ 180°) and Type II (C-Br···Br-C angle ≈ 90°). nih.gov

The strength and nature of halogen bonds are highly tunable by the electronic environment. researchgate.net The presence of the electron-withdrawing cyano group and the dibromomethyl group in this compound is expected to enhance the positive electrostatic potential (σ-hole) on the bromine atoms, thereby strengthening their halogen bonding capabilities. researchgate.net Computational studies on other systems have shown a good correlation between the interaction energies and the magnitude of the positive electrostatic potentials on the halogens. researchgate.net

| Interaction Type | Typical Distance | Factors Influencing Strength |

| C-Br···Br | < 3.7 Å | Electron-withdrawing groups, steric effects |

| C-Br···N (nitrile) | Variable | Electrophilicity of Br, nucleophilicity of N |

| C-Br···π | Variable | Polarization of the π-system |

This table is illustrative and based on general principles of halogen bonding and data from related compounds.

The benzonitrile (B105546) ring in this compound can participate in π-stacking interactions. Computational studies on benzene (B151609) derivatives have provided insight into the nature of these interactions. For benzonitrile homodimers, the anti-face-to-face structure has been found to be the most stable configuration with a calculated interaction energy of -11.51 kcal/mol at a distance of 3.41 Å. banglajol.info

The substituents on the aromatic ring have a profound influence on the strength and geometry of π-π stacking. nih.gov Traditionally, it was thought that electron-withdrawing or -donating groups influence stacking by polarizing the entire π-system. However, more recent computational studies suggest that direct interactions between the substituents of one ring and the other aromatic ring are more dominant. nih.govacs.org Therefore, the bromine and dibromomethyl substituents in this compound would likely engage in direct, local interactions with an adjacent aromatic ring.

| Dimer Configuration | Interaction Energy (kcal/mol) | Intermolecular Distance (Å) |

| Benzonitrile (anti-face-to-face) | -11.51 | 3.41 |

| Chlorobenzene (B131634) (slipped parallel) | -11.14 | 3.65 |

| Phenol | -10.77 | 3.81 |

| Toluene (B28343) | -10.43 | 3.69 |

| Aniline (slipped parallel) | -8.92 | 3.47 |

Data from a computational study on various benzene derivatives, illustrating the effect of substituents on π-stacking interactions. banglajol.info

Weak hydrogen bonds, particularly C-H···A (where A is an acceptor atom like Br or N), are also expected to play a role in the crystal structure of this compound. Studies on brominated benzene derivatives have highlighted the importance of C-H···Br hydrogen bonds in their packing patterns. nih.gov

| Donor | Acceptor | Typical Interaction Energy (kcal/mol) |

| C-H (dibromomethyl) | N (nitrile) | 0.5 - 4.0 |

| C-H (dibromomethyl) | Br | 0.5 - 2.0 |

| C-H (aromatic) | N (nitrile) | 0.5 - 2.0 |

| C-H (aromatic) | Br | 0.5 - 2.0 |

This table provides estimated energy ranges for weak hydrogen bonds based on general chemical principles. escholarship.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms and the structures of transition states. For this compound, computational studies could provide insights into reactions involving the dibromomethyl group, such as nucleophilic substitution or radical reactions.

For instance, computational modeling of photochemical radical benzylic bromination with Br₂ has been performed for other systems, providing detailed mechanistic insights. dntb.gov.ua Similar approaches could be applied to understand the reactivity of the dibromomethyl group in this compound. Density Functional Theory (DFT) is a common method for studying the mechanisms and reaction pathways of brominated alkyl radicals. researchgate.net

A computational investigation of a reaction mechanism typically involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Reaction Energetics: Determining the activation energies and reaction enthalpies.

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path from the transition state to the reactants and products to confirm the connection. acs.org

Such studies can reveal, for example, whether a reaction proceeds through a concerted or stepwise mechanism and can help in predicting the regioselectivity and stereoselectivity of reactions. While no specific computational studies on the reaction mechanisms of this compound have been found, the established computational methodologies are well-suited for such investigations. dntb.gov.ua

Applications in Advanced Organic Synthesis and Analytical Chemistry

Utilization as a Building Block in Complex Molecular Architectures

The strategic placement of functional groups on the 4-Bromo-3-(dibromomethyl)benzonitrile scaffold makes it a valuable building block in the synthesis of intricate organic molecules. The bromine atom allows for palladium-catalyzed cross-coupling reactions, the nitrile group can be hydrolyzed or reduced to other functional groups, and the dibromomethyl group can be converted into an aldehyde, which is a gateway to numerous other transformations.

Precursors for Advanced Pharmaceutical Intermediates

Structurally related bromobenzonitrile derivatives are crucial in the synthesis of active pharmaceutical ingredients (APIs). For instance, compounds like 4-bromo-3-hydroxy-methylbenzonitrile serve as key intermediates in the production of specialized therapeutics. nbinno.com The benzonitrile (B105546) motif is a common feature in drug discovery, and its derivatives are used to prepare a range of bioactive compounds, including anti-cancer and antimutagenic agents. lifechempharma.comnbinno.comossila.com The functional versatility of molecules like this compound allows for its incorporation into complex pharmaceutical scaffolds, contributing to the development of novel drug candidates. nbinno.com

Table 1: Applications of Related Benzonitrile Derivatives in Synthesis

| Compound Family | Application Area | Example Product/Target |

|---|---|---|

| Substituted Bromobenzonitriles | Pharmaceuticals | Intermediates for APIs (e.g., Crisaborole) nbinno.com |

| Fluorinated Benzonitriles | Pharmaceuticals | Antimutagenic Drugs ossila.com |

| Trifluoromethyl Benzonitriles | Pharmaceuticals | Anti-cancer Agents nbinno.com |

| Methylated Benzonitriles | Materials Science | Phthalocyanine (B1677752) Dyes researchgate.netorientjchem.org |

Synthesis of Functional Dyes and Optoelectronic Materials

Benzonitrile derivatives are integral to the creation of advanced materials, particularly functional dyes for optoelectronic applications. researchgate.netorientjchem.org The precursor compound, 4-bromo-3-methylbenzonitrile (B1271910), is noted for its role as an intermediate in the production of phthalocyanine dyes. researchgate.netorientjchem.org These dyes are known for their stability and strong absorption properties, making them suitable for various applications.

Furthermore, these substituted phthalocyanine dyes are utilized in the development of Dye-Sensitized Solar Cells (DSSC) and for photoredox reactions. researchgate.netorientjchem.org The ability to functionalize the benzonitrile core allows for the fine-tuning of the electronic and optical properties of the resulting dyes, which is critical for enhancing the efficiency of devices like DSSCs. Other related structures, such as 4-bromo-3-fluorobenzonitrile, are employed in preparing persistent room-temperature phosphorescent dyes with high quantum yields. ossila.com

Analytical Methodologies for Trace Level Detection and Quantification

The purity and concentration of chemical intermediates are critical for the successful synthesis of target molecules. Therefore, robust analytical methods are required for the detection and quantification of compounds like this compound, especially at trace levels.

Development of Robust Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. A GC-MS method for this compound would involve injecting a sample dissolved in a suitable organic solvent into the gas chromatograph. The compound would travel through a capillary column, separating it from other components based on its boiling point and affinity for the column's stationary phase. Upon exiting the column, the molecule would enter the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for definitive identification. This technique is suitable for analyzing related compounds like bromobenzonitriles. rsc.org

Validation Parameters: Specificity, Linearity, Sensitivity (LOD/LOQ), Precision, and Accuracy

For an analytical method to be considered reliable, it must undergo rigorous validation. Key parameters are established to ensure the data generated is accurate and reproducible. lcms.cz

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. For GC-MS, this is achieved by comparing both the retention time and the mass spectrum of the analyte to that of a certified reference standard.

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. A calibration curve is generated by analyzing standards at multiple concentrations, and a correlation coefficient (r²) close to 1.0 indicates good linearity. lcms.cz

Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. lcms.cz

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of a series of measurements. lcms.cz

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. lcms.cz

Table 2: Key Validation Parameters for a Hypothetical GC-MS Method

| Parameter | Description | Acceptance Criteria Example |

|---|---|---|

| Specificity | Ability to detect only the target compound. | Matching retention time and mass spectrum with a standard. |

| Linearity | Proportional response to concentration. | Calibration curve with r² ≥ 0.995. |

| Sensitivity | Lowest detectable/quantifiable amount. | Signal-to-noise ratio of 3:1 for LOD, 10:1 for LOQ. |

| Precision | Repeatability of results. | Relative Standard Deviation (RSD) ≤ 15%. |

| Accuracy | Closeness to the true value. | Mean recovery between 80% and 120%. |

Application in Quality Control of Chemical Syntheses

A validated GC-MS method is an indispensable tool for quality control in chemical manufacturing. researchgate.net It can be used to confirm the identity of the final synthesized product, this compound. Most importantly, it is used to determine the purity of the compound by quantifying the presence of any starting materials, by-products, or other impurities. This ensures that each batch of the chemical intermediate meets the stringent specifications required for its use in subsequent high-stakes applications, such as pharmaceutical or electronic materials synthesis.

Future Research Perspectives on this compound

The chemical compound this compound is a halogenated aromatic nitrile whose potential in specialized chemical applications is an area of growing interest. Its unique structure, featuring a nitrile group, a dibromomethyl functional group, and a bromine atom on the benzene (B151609) ring, offers multiple sites for chemical modification. This positions it as a potentially valuable intermediate in organic synthesis. The following sections explore promising future research directions focused on its synthesis, derivatization, and the computational analysis of its chemical behavior.

Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally responsible synthetic methods is a cornerstone of modern chemical research. Future investigations into this compound are likely to focus on optimizing its production through novel and sustainable approaches.

Currently, the synthesis of related brominated benzonitriles often involves multi-step processes starting from precursors like 4-hydroxybenzonitrile (B152051) or 4-bromo-3-methylbenzonitrile. chemicalbook.comresearchgate.net For instance, the synthesis of 4-bromo-3-hydroxymethylbenzonitrile can be achieved from 4-bromo-3-methylbenzonitrile using N-bromosuccinimide followed by hydrolysis. chemicalbook.com It is probable that this compound is synthesized via a similar pathway involving the radical bromination of 4-bromo-3-methylbenzonitrile.

Future research could pivot towards "green chemistry" principles to minimize environmental impact and improve efficiency. jddhs.comresearchgate.net The pharmaceutical industry, a potential end-user of such intermediates, is increasingly adopting these practices to reduce waste, toxicity, and energy consumption. mdpi.comjddhs.com Key areas for exploration include:

Alternative Energy Sources: Techniques like microwave-assisted synthesis and ultrasound could significantly reduce reaction times and energy usage compared to conventional refluxing. jddhs.com

Green Solvents and Catalysts: Research into replacing hazardous solvents like carbon tetrachloride, often used in bromination reactions, with greener alternatives is crucial. chemicalbook.com Furthermore, the development of biocatalysis or recoverable heterogeneous catalysts could streamline purification processes and reduce waste. jddhs.comjddhs.com

Continuous Flow Processing: Shifting from batch to continuous-flow synthesis can offer better control over reaction parameters, improve safety, and increase yield, representing a significant advancement for the production of complex intermediates. rsc.org

| Sustainable Approach | Potential Advantage for Synthesis | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction time, lower energy consumption | Energy-Efficient Techniques jddhs.com |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Green Catalysis jddhs.com |

| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, scalability | Process Intensification rsc.org |

| Green Solvents | Reduced environmental impact and toxicity | Benign Reaction Media researchgate.net |

Exploration of Diverse Derivatization Pathways

The trifunctional nature of this compound makes it a versatile scaffold for creating a wide range of more complex molecules. Each functional group—the nitrile, the dibromomethyl group, and the aromatic bromine—offers a distinct handle for chemical transformation. Future synthetic research will likely focus on selectively targeting these sites to build diverse molecular architectures for applications in pharmaceuticals and materials science. cymitquimica.comnbinno.com

The Nitrile Group: The cyano group is a versatile precursor. It can be converted into tetrazoles, which are important moieties in medicinal chemistry. fishersci.com It can also be hydrolyzed to form amides or carboxylic acids, or reduced to produce primary amines, opening pathways to a vast array of derivatives.

The Dibromomethyl Group: This group is essentially a masked aldehyde. Hydrolysis of the dibromomethyl group would yield 4-bromo-3-formylbenzonitrile, a valuable intermediate for subsequent reactions such as reductive amination, Wittig reactions, or the formation of heterocycles.

The Aromatic Bromine: The bromine atom is ideally suited for modern cross-coupling reactions. Palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig aminations can be employed to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds at this position. ossila.com This is a powerful strategy for elaborating the aromatic core, as demonstrated in the synthesis of various active pharmaceutical ingredients (APIs) and functional dyes from related bromo-aromatic compounds. ossila.com

The selective and sequential modification of these functional groups presents a rich field for synthetic exploration, enabling the construction of novel compound libraries for screening and development.

| Functional Group | Reaction Type | Potential Product Class | Example Application Area |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acids, Amides | Pharmaceutical Intermediates nbinno.com |

| Nitrile (-CN) | Cycloaddition | Tetrazoles | Medicinal Chemistry fishersci.com |

| Dibromomethyl (-CHBr₂) | Hydrolysis | Aldehydes | Heterocycle Synthesis |

| Aromatic Bromine (-Br) | Suzuki Coupling | Biaryls | Advanced Materials, APIs nih.gov |

| Aromatic Bromine (-Br) | Buchwald-Hartwig Amination | Aryl Amines | Agrochemicals, Dyes nbinno.com |

Advanced Computational Studies on Reactivity and Interactions

To complement synthetic efforts, advanced computational studies can provide profound insights into the intrinsic properties of this compound. Density Functional Theory (DFT) is a powerful tool for predicting molecular structure, electronic properties, and reactivity, guiding experimental design and saving laboratory resources. orientjchem.orgresearchgate.net

Future computational research on this molecule could focus on several key areas:

Structural and Spectroscopic Analysis: DFT calculations can predict equilibrium geometries, bond lengths, and bond angles. This data can be used to simulate vibrational spectra (FTIR and Raman), providing a theoretical benchmark for experimental characterization. orientjchem.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap can indicate the molecule's kinetic stability and its susceptibility to electronic excitation. researchgate.net

Reactivity Descriptors: Calculation of the Molecular Electrostatic Potential (MEP) surface can visualize the electron density distribution, highlighting regions prone to nucleophilic or electrophilic attack. researchgate.net This information is invaluable for predicting the regioselectivity of reactions at the different functional groups. Other descriptors like ionization potential and electron affinity can further quantify the molecule's reactivity. researchgate.net

By applying these computational methods, researchers can build a comprehensive theoretical model of this compound's behavior, accelerating the exploration of its derivatization pathways and potential applications.

| Computational Method | Parameter/Descriptor | Predicted Information |

| Density Functional Theory (DFT) | Optimized Geometry | Bond lengths, bond angles, dihedral angles researchgate.net |

| DFT / Vibrational Analysis | Simulated IR & Raman Spectra | Characteristic vibrational frequencies orientjchem.org |

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO Energy Gap | Chemical reactivity, kinetic stability researchgate.net |

| Molecular Electrostatic Potential (MEP) | MEP Surface Map | Sites for electrophilic and nucleophilic attack researchgate.net |

Q & A

Q. How do protecting groups influence its reactivity in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.